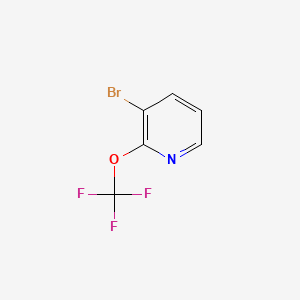

3-Bromo-2-(trifluoromethoxy)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-4-2-1-3-11-5(4)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYCOFLBUSTFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086393-00-1 | |

| Record name | 3-Bromo-2-(trifluoromethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-bromo-2-(trifluoromethoxy)pyridine

Introduction: The Significance of Trifluoromethoxylated Pyridines in Modern Chemistry

The incorporation of the trifluoromethoxy (OCF₃) group into heterocyclic scaffolds is a strategy of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The unique electronic properties of the OCF₃ group, such as its high electronegativity and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] Specifically, 3-bromo-2-(trifluoromethoxy)pyridine is a valuable building block, offering a synthetically versatile platform for the introduction of the 2-(trifluoromethoxy)pyridyl moiety via the reactive bromine handle, which can participate in a wide array of cross-coupling reactions.[2] This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to this compound, grounded in established chemical principles and supported by peer-reviewed literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests two primary bond disconnections: the C-Br bond and the C-OCF₃ bond. This leads to two potential forward synthetic strategies:

-

Strategy A: Late-Stage Bromination: Introduction of the trifluoromethoxy group onto a pyridine ring, followed by regioselective bromination at the 3-position.

-

Strategy B: Early-Stage Bromination: Starting with a pre-brominated pyridine scaffold and subsequently introducing the trifluoromethoxy group at the 2-position.

While both strategies are theoretically viable, Strategy B, which commences with a commercially available and well-defined starting material, 3-bromo-2-chloropyridine, offers a more direct and often higher-yielding route. The subsequent nucleophilic aromatic substitution (SNAr) to introduce the trifluoromethoxy group is a well-precedented transformation.

Proposed Synthetic Pathway: From 3-Bromo-2-chloropyridine to this compound

The recommended synthetic pathway is a two-step process involving the formation of a pyridoxide intermediate followed by trifluoromethoxylation. This approach leverages the enhanced reactivity of the 2-position in pyridine N-oxides towards nucleophilic attack.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Bromo-2-chloropyridine N-oxide

Protocol:

-

To a solution of 3-bromo-2-chloropyridine (1.0 eq)[3][4] in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-2-chloropyridine N-oxide.

Mechanistic Rationale: The oxidation of the pyridine nitrogen to an N-oxide is a crucial activation step. The resulting N-oxide significantly alters the electronic distribution within the pyridine ring, making the C2 and C6 positions more electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the N-oxide group facilitates the subsequent displacement of the chloride at the 2-position.

Step 2: Synthesis of this compound

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-chloropyridine N-oxide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/g).

-

Add cesium fluoride (CsF, 2.0 eq) and trifluoromethyltrimethylsilane (TMS-CF₃, 1.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.[5]

Mechanistic Rationale: This transformation is a nucleophilic aromatic substitution reaction. The trifluoromethyltrimethylsilane, in the presence of a fluoride source like CsF, generates a "naked" trifluoromethoxide equivalent in situ. This potent nucleophile then attacks the electron-deficient C2 position of the pyridine N-oxide, displacing the chloride. The subsequent deoxygenation of the N-oxide can occur under the reaction conditions or during workup to yield the final product. The use of a polar aprotic solvent like DMF is critical for solubilizing the reagents and facilitating the SNAr reaction.

Alternative Synthetic Considerations: The Sandmeyer Approach

An alternative, albeit potentially longer, synthetic route could involve a Sandmeyer-type reaction.[6][7][8][9][10] This would necessitate the synthesis of 2-(trifluoromethoxy)pyridin-3-amine as a key intermediate.

Caption: A potential Sandmeyer reaction route for the synthesis.

Discussion:

The synthesis of the requisite 2-(trifluoromethoxy)pyridin-3-amine precursor would likely involve multiple steps, starting from a suitable nitropyridine derivative. The subsequent diazotization of the amine with sodium nitrite in the presence of a strong acid like hydrobromic acid would form the diazonium salt intermediate.[10] Treatment of this intermediate with a copper(I) bromide catalyst would then furnish the desired this compound.[6][9] While this route is chemically sound, the multi-step nature and the often-sensitive handling of diazonium salts make the previously described SNAr approach more favorable for its operational simplicity and potentially higher overall yield.

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) |

| 1 | 3-Bromo-2-chloropyridine | m-CPBA | DCM | 0 to RT | 12-16 |

| 2 | 3-Bromo-2-chloropyridine N-oxide | TMS-CF₃, CsF | DMF | 80-100 | 8-12 |

Conclusion

The synthesis of this compound is a critical process for accessing a valuable building block for drug discovery and materials science. The presented two-step pathway, commencing with 3-bromo-2-chloropyridine, represents a robust and efficient method. The key transformations—N-oxidation followed by nucleophilic aromatic substitution with a trifluoromethoxide source—are well-understood and scalable processes. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this important chemical entity.

References

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC - NIH. (n.d.).

- Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate. (n.d.).

- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).

- Selective Trifluoromethylation of Pyridines - ChemistryViews. (2022, November 8).

- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PubMed. (2016, September 8).

- ChemInform Abstract: A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies. - ResearchGate. (2025, August 6).

- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates - Organic Syntheses. (2023, July 17).

- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents. (n.d.).

- 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | CymitQuimica. (n.d.).

- 3-bromo-2-chloro-5-(trifluoromethoxy)pyridine (C6H2BrClF3NO) - PubChemLite. (n.d.).

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. (2023, June 28).

- 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide | 1374651-56-5 | Benchchem. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- This compound (C6H3BrF3NO) - PubChemLite. (n.d.).

- Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 - Smolecule. (2023, August 15).

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).

- 3-Bromo-2-chloropyridine 98 52200-48-3 - Sigma-Aldrich. (n.d.).

- Sandmeyer Reaction - ResearchGate. (n.d.).

- 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem. (n.d.).

- 2-Bromo-5-(trifluoromethyl)pyridine 97 50488-42-1 - Sigma-Aldrich. (n.d.).

- The Synthetic Chemist's Guide to Brominated Trifluoromethylpyridines: A Deep Dive into Reactivity and Application - Benchchem. (n.d.).

- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. (2015, October 7).

- WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. (n.d.).

- Sandmeyer Reaction - J&K Scientific LLC. (2025, February 8).

- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Sigma-Aldrich. (n.d.).

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-2-chloropyridine 98 52200-48-3 [sigmaaldrich.com]

- 4. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H3BrF3NO) [pubchemlite.lcsb.uni.lu]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: The Strategic Value of the Trifluoromethoxypyridine Scaffold

An In-depth Technical Guide to 3-bromo-2-(trifluoromethoxy)pyridine for Advanced Chemical Synthesis

Executive Summary: this compound is a halogenated pyridine derivative of significant interest in the fields of medicinal chemistry, agrochemical science, and materials research. The incorporation of a trifluoromethoxy (-OCF₃) group imparts unique physicochemical properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character, which can profoundly influence the biological activity and properties of parent molecules. The presence of a bromine atom at the 3-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide details the core properties, synthesis, chemical utility, and safety protocols for this important building block, providing a comprehensive resource for researchers and drug development professionals.

The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern drug discovery and agrochemical design. Unlike its analogue, the methoxy group, the OCF₃ moiety is strongly electron-withdrawing and offers superior metabolic stability.[1] Its unique orthogonal orientation relative to the aromatic ring can also provide beneficial steric interactions for enhanced binding affinity with biological targets.[1] When incorporated into a pyridine ring—a core scaffold in numerous pharmaceuticals—the resulting trifluoromethoxypyridine structure becomes a powerful building block for creating novel chemical entities.

This compound combines the advantageous properties of the OCF₃ group with the versatile reactivity of a bromo-substituent. This strategic combination allows for its initial incorporation into a target molecule, followed by late-stage functionalization at the bromine-bearing carbon, enabling the rapid generation of diverse chemical libraries for screening and optimization.

Core Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. Accurate identification is critical for experimental reproducibility and safety.

| Property | Value | Source(s) |

| CAS Number | 1086393-00-1 | [2] |

| Molecular Formula | C₆H₃BrF₃NO | [3] |

| Molecular Weight | 242.00 g/mol | [2] |

| Monoisotopic Mass | 240.93501 Da | [3] |

| InChI Key | PRYCOFLBUSTFMV-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(N=C1)OC(F)(F)F)Br | [3] |

| Predicted XlogP | 3.1 | [3] |

Synthesis and Chemical Elaboration

Synthetic Strategy: Trifluoromethoxylation of Pyridines

The synthesis of trifluoromethoxylated heteroaromatics such as pyridine presents a significant challenge. Direct trifluoromethylation of phenoxide-like precursors is not feasible due to the electronic properties of the CF₃ group.[1] A modern and effective strategy involves the O-trifluoromethylation of N-heteroaromatic hydroxylamine derivatives, which then undergo a rearrangement to form the C-OCF₃ bond.

A general and scalable protocol for the trifluoromethoxylation of pyridines has been developed, utilizing a bench-stable Togni reagent.[1] This approach is tolerant of a wide range of functional groups and proceeds under mild conditions, making it highly valuable for complex molecule synthesis.[1]

Caption: Generalized workflow for the synthesis of trifluoromethoxylated pyridines.

Protocol: Illustrative Synthesis

This is a representative protocol based on published methodologies for analogous compounds. Specific conditions may require optimization.

-

N-Oxide Formation: 3-Bromopyridine is oxidized to 3-bromopyridine N-oxide using an appropriate oxidizing agent (e.g., m-CPBA or H₂O₂ in acetic acid).

-

Hydroxylamine Precursor Synthesis: The N-oxide is treated with an activating agent like acetic anhydride, followed by controlled hydrolysis to yield the corresponding N-hydroxypyridine derivative.

-

O-Trifluoromethylation: The N-hydroxypyridine intermediate is reacted with a trifluoromethyl source, such as Togni's reagent II, often in the presence of a catalyst like zinc triflate, to form the N-OCF₃ species.[1]

-

Migration/Rearrangement: The N-OCF₃ intermediate is subjected to thermal conditions or catalysis to induce a rearrangement, migrating the -OCF₃ group to the 2-position of the pyridine ring to yield the final product, this compound.[1]

Downstream Reactivity: A Versatile Synthetic Hub

The true power of this compound as a building block lies in the synthetic versatility of the C-Br bond. It serves as a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the 3-position. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery.

Caption: Key cross-coupling reactions utilizing the bromo-substituent.

Applications in Research and Drug Development

Trifluoromethylpyridine (TFMP) derivatives are widely used in both the agrochemical and pharmaceutical industries.[4] The trifluoromethyl group often enhances the biological efficacy and metabolic stability of compounds.[4]

While specific commercial products containing the this compound moiety are not prominently documented, its value is clear from its role as a chemical intermediate. It is a key building block for synthesizing more complex active pharmaceutical ingredients (APIs). For instance, related structures like 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile are crucial precursors for drugs such as apalutamide, an androgen receptor inhibitor.[5] The trifluoromethyl group in these structures enhances lipophilicity, which can improve bioavailability.[5]

Therefore, this compound is an ideal starting point for discovery programs targeting:

-

Oncology: As a scaffold for kinase inhibitors or receptor modulators.

-

Neuroscience: For developing agents that can cross the blood-brain barrier.

-

Agrochemicals: For creating novel herbicides, fungicides, or pesticides with improved potency and environmental profiles.

Safety, Handling, and Storage

As a halogenated and fluorinated organic compound, this compound requires careful handling. The following guidelines are based on available safety data sheets for structurally similar compounds.

-

Hazard Classification: While specific data is limited, analogous compounds are often classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6][7] Some may also cause respiratory irritation.[6][8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

-

Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood. If exposure limits are likely to be exceeded, use a NIOSH/MSHA-approved respirator.[7][9]

-

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][10]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for the development of novel pharmaceuticals, agrochemicals, and functional materials. Its unique combination of a metabolically robust, electron-withdrawing trifluoromethoxy group and a synthetically versatile bromine handle makes it an enabling tool for modern chemical research. Adherence to strict safety protocols is essential when handling this reactive and biologically potent scaffold. The continued development of synthetic methodologies to access such building blocks will undoubtedly accelerate the pace of innovation in chemical and life sciences.

References

-

PubChem. (n.d.). 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2009). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

T. Fujikawa, et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85-93. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H3BrF3NO). Retrieved from [Link]

-

Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7139-7144. Retrieved from [Link]

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H3BrF3NO) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. capotchem.cn [capotchem.cn]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Trifluoromethoxylated Pyridines: Synthesis, Properties, and Applications

Introduction

The trifluoromethoxy (OCF₃) group has emerged as a privileged substituent in modern medicinal, agrochemical, and materials science.[1] Its unique electronic and conformational properties distinguish it from the classic methoxy (OCH₃) group, offering profound advantages in molecular design. When appended to a pyridine scaffold, a ubiquitous heterocycle in bioactive molecules, the resulting trifluoromethoxylated pyridines become powerful building blocks for innovation.[1]

This technical guide provides an in-depth exploration of trifluoromethoxylated pyridines, tailored for researchers, scientists, and drug development professionals. We will delve into the synthetic intricacies of introducing the OCF₃ group onto the pyridine ring, dissect its impact on physicochemical properties, and highlight its applications in various scientific domains. This guide is structured to provide not just a recitation of facts, but a causal understanding of why specific methodologies are chosen and how the OCF₃ moiety influences molecular behavior.

The Allure of the Trifluoromethoxy Group: A Privileged Substituent

The trifluoromethoxy group is more than just a fluorinated analog of the methoxy group; it possesses a unique combination of properties that make it highly desirable in molecular design.[2]

-

High Electronegativity: The OCF₃ group is one of the most electronegative substituents, with a Pauling electronegativity of 3.7, comparable to that of fluorine (4.0). This strong electron-withdrawing inductive effect can significantly modulate the electronic properties of the pyridine ring.

-

Enhanced Lipophilicity: The OCF₃ group is highly lipophilic, with a Hansch-Leo π value of +1.04.[2][3] This property can improve a molecule's ability to cross cellular membranes, enhancing bioavailability and in vivo transport.[4][5]

-

Metabolic Stability: The robust C-F bonds in the trifluoromethoxy group make it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][5][6] This can lead to a longer biological half-life for drug candidates.

-

Unique Conformation: In aryl trifluoromethyl ethers, the OCF₃ group typically adopts a conformation orthogonal to the plane of the aromatic ring.[1] This perpendicular orientation can provide additional binding interactions with biological targets.[1]

These properties collectively position the trifluoromethoxy group as a "super-halogen" or pseudohalogen bioisostere, offering a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][7]

Synthetic Strategies for Trifluoromethoxylated Pyridines

The synthesis of trifluoromethoxylated pyridines presents a significant challenge due to the inherent instability of the trifluoromethoxide anion and the difficulty of forming the C-OCF₃ or O-CF₃ bond.[1] However, several strategies have been developed to overcome these hurdles.

From Hydroxypyridines: The Chlorine/Fluorine Exchange Approach

One of the earliest and most robust methods for synthesizing trifluoromethoxylated pyridines involves a multi-step sequence starting from hydroxypyridines. This "traditional" approach, while often requiring harsh conditions, remains a valuable tool, particularly for large-scale synthesis.[4][8]

The general strategy involves the conversion of a hydroxypyridine to a trichloromethoxy derivative, followed by a halogen exchange (HALEX) reaction to introduce the fluorine atoms.[8][9]

Caption: General workflow for the Chlorine/Fluorine Exchange approach.

A critical aspect of this methodology is the presence of chlorine atoms on the pyridine ring, which is often essential for the success of the fluorination step.[8]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine

This protocol is adapted from the work of Leroux and co-workers.[9]

-

Step 1: Formation of the Thiocarbonate. To a solution of 5-hydroxy-2-chloropyridine in aqueous sodium hydroxide at 0°C, add thiophosgene dropwise. Stir the reaction mixture vigorously at 0°C for 2 hours.

-

Step 2: Chlorination. The resulting thiocarbonate is then subjected to chlorination using gaseous chlorine to yield the corresponding trichloromethyl ether.

-

Step 3: Fluorination. The crude trichloromethyl ether is heated with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) at 140-150°C to effect the chlorine-fluorine exchange, affording the desired 2-chloro-5-(trifluoromethoxy)pyridine.[9]

Modern Approaches: Togni Reagents and OCF₃ Migration

More recently, milder and more versatile methods have been developed, largely centered around the use of hypervalent iodine reagents, commonly known as Togni reagents.[4] These reagents have enabled the development of protocols for the regioselective trifluoromethoxylation of a variety of functionalized pyridines and pyrimidines under mild conditions.[1]

One particularly elegant strategy involves a one-pot O-trifluoromethylation of N-protected hydroxylaminopyridines followed by an OCF₃ migration.[1][4]

Caption: O-Trifluoromethylation followed by OCF₃ migration.

This method exhibits a broad substrate scope and tolerates a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules.[1] Mechanistic studies suggest that the reaction proceeds via a radical O-trifluoromethylation followed by the OCF₃-migration.[1] The electronic properties of the substituents on the pyridine ring can influence the rate of the migration step.

Experimental Protocol: One-Pot Trifluoromethoxylation via OCF₃ Migration

This protocol is based on the work of Ngai and co-workers.[1]

-

Reaction Setup: In a glovebox, a vial is charged with the N-protected hydroxylaminopyridine substrate, Togni's reagent I, and a suitable solvent (e.g., dichloromethane).

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the O-trifluoromethylation is monitored by TLC or LC-MS.

-

Migration: Upon completion of the first step, the reaction temperature may be elevated to facilitate the OCF₃ migration. For substrates with electron-donating groups para to the nitrogen, the migration often proceeds at or below room temperature.

-

Workup and Purification: The reaction is quenched, and the product is purified by column chromatography to afford the desired trifluoromethoxylated pyridine.

Nucleophilic Trifluoromethoxylation

The development of nucleophilic trifluoromethoxylating agents has been a long-standing challenge. However, recent advances have led to the preparation of isolable pyridinium trifluoromethoxide salts.[10] These reagents can be used for the nucleophilic trifluoromethoxylation of suitable substrates.

Physicochemical Properties of Trifluoromethoxylated Pyridines

The introduction of a trifluoromethoxy group has a profound impact on the physicochemical properties of the pyridine ring. Understanding these effects is crucial for rational drug design and materials development.

| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Reference(s) |

| Hansch-Leo Lipophilicity (π) | -0.02 | +1.04 | +0.88 | [3] |

| Pauling Electronegativity (χ) | - | 3.7 | - | |

| Hammett Constant (σp) | -0.27 | +0.35 | +0.54 |

Data for Hammett constants can vary depending on the specific system and measurement conditions.

The high lipophilicity and electron-withdrawing nature of the OCF₃ group can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4][5]

Applications of Trifluoromethoxylated Pyridines

The unique properties of trifluoromethoxylated pyridines have led to their increasing use in various fields, particularly in the life sciences and materials science.

Drug Discovery and Medicinal Chemistry

The pyridine ring is a common scaffold in many FDA-approved drugs.[11][12] The incorporation of a trifluoromethoxy group can enhance the metabolic stability and membrane permeability of drug candidates, leading to improved pharmacokinetic profiles.[2][4] Several drugs and clinical candidates containing the trifluoromethylpyridine moiety have been developed, highlighting the value of this structural motif.[11][13][14]

Agrochemicals

Trifluoromethylpyridines are key structural motifs in a number of successful agrochemicals, including herbicides, insecticides, and fungicides.[13][15][16] The trifluoromethoxy group can enhance the efficacy and persistence of these compounds in the environment.

Materials Science

The electronic properties of the trifluoromethoxy group make it a valuable substituent in the design of functional materials.[1] OCF₃-containing molecules have found applications in liquid crystal displays, organic semiconductors, and fluoropolymers.[1]

Conclusion

Trifluoromethoxylated pyridines are a class of compounds with immense potential in drug discovery, agrochemicals, and materials science. While their synthesis can be challenging, the development of modern synthetic methods has made these valuable building blocks more accessible. The unique combination of high electronegativity, enhanced lipophilicity, and metabolic stability conferred by the trifluoromethoxy group provides a powerful tool for molecular design. As our understanding of the synthesis and properties of these compounds continues to grow, we can expect to see even more innovative applications of trifluoromethoxylated pyridines in the years to come.

References

-

Ngai, M.-Y., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. ResearchGate. Available at: [Link]

-

Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. National Institutes of Health. Available at: [Link]

-

Grokipedia. (n.d.). Trifluoromethoxy group. Grokipedia. Available at: [Link]

-

Various Authors. (n.d.). Probable reaction mechanism for the trifluoromethoxylation of pyridines mediated by TEMPO. ResearchGate. Available at: [Link]

-

Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Muta, R., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. Available at: [Link]

-

Kuninobu, Y., et al. (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]

-

Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Organic Letters. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Chemical Properties and Applications of Trifluoromethyl Pyridines. NINGBO INNO PHARMCHEM CO., LTD.. Available at: [Link]

-

Organic Syntheses. (2021). Isolable Pyridinium Trifluoromethoxide Salt for Nucleophilic Trifluoromethoxylation. Organic Syntheses. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. Available at: [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

-

ACS Publications. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. ACS Publications. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: A General Approach to (Trifluoromethoxy)pyridines: First X-Ray Structure Determinations and Quantum Chemistry Studies. ResearchGate. Available at: [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

-

ResearchGate. (n.d.). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

ResearchGate. (2024). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. Available at: [Link]

-

Muta, R., et al. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. PubMed. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Value of Trifluoromethyl Pyridines in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

-

National Institutes of Health. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. National Institutes of Health. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. Available at: [Link]

-

ResearchGate. (2022). Synthesis and physical chemical properties of CF3O-containg secondary amines – perspective building blocks for Drug Discovery. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Royal Society of Chemistry. Available at: [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

-

ChemRxiv. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

PubMed. (2002). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at: [Link]

Sources

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Analogues of CF3-Pyridine for Drug Design - Enamine [enamine.net]

- 12. enamine.net [enamine.net]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iskweb.co.jp [iskweb.co.jp]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 16. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Introduction: The Rising Prominence of Fluorinated Pyridines in Chemical Science

An In-Depth Technical Guide to the Synthesis and Anticipated Utility of 3-bromo-2-(trifluoromethoxy)pyridine

The strategic incorporation of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery, agrochemical development, and materials science.[1][2][3] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and steric properties. It is metabolically stable, highly lipophilic, and acts as a weak electron-withdrawing group, often enhancing the bioavailability and efficacy of parent compounds. When appended to a pyridine scaffold—a privileged heterocycle in bioactive molecules—the resulting trifluoromethoxylated pyridines represent a class of high-value building blocks.

While the specific discovery and developmental history of This compound is not extensively documented in seminal literature, its significance can be inferred from the well-established utility of its constituent parts. The bromine atom serves as a versatile synthetic handle for a myriad of cross-coupling reactions, while the 2-(trifluoromethoxy)pyridine core offers a unique combination of stability and bioactivity. This guide, therefore, provides a comprehensive overview based on established chemical principles, outlining a plausible and efficient synthetic pathway, and discussing its potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of Key Compounds

The following table summarizes key data for the starting material, intermediate, and the target compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Role |

| 2-Hydroxypyridine | C₅H₅NO | 95.10 | White to off-white solid | 105-107 | Starting Material |

| 3-Bromo-2-hydroxypyridine | C₅H₄BrNO | 174.00 | Colorless to pale yellow solid | 179-183 | Intermediate |

| This compound | C₆H₃BrF₃NO | 257.99 | Predicted: Colorless liquid | Not available | Target Compound |

Note: Properties for the final product are predicted based on analogous structures as specific experimental data is not widely published.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached via a two-step sequence, beginning with the bromination of the readily available 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone), followed by the introduction of the trifluoromethoxy group.

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 3-Bromo-2-hydroxypyridine

The first step involves the regioselective bromination of 2-hydroxypyridine. The pyridone tautomer is highly activated towards electrophilic substitution, with the hydroxyl group directing substitution to the positions ortho and para to it (positions 3 and 5). Under controlled conditions, mono-bromination at the 3-position can be achieved with high efficiency.

Experimental Protocol: Bromination of 2-Hydroxypyridine

This protocol is adapted from established procedures for the bromination of 2-pyridone.[4][5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2-hydroxypyridine (1.0 eq.) in an aqueous solution of potassium bromide (1.2 eq.).

-

Reagent Addition: Cool the stirred suspension to room temperature (approx. 20°C). Over a period of 15-30 minutes, add bromine (1.05 eq.) dropwise via the dropping funnel. Maintain the temperature below 25°C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: Upon completion, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then with a small amount of cold diethyl ether to remove any unreacted bromine and byproducts. The crude product, 3-bromo-2-hydroxypyridine, can be further purified by recrystallization from ethanol/water to yield a milky white solid.[4]

Causality Behind Experimental Choices:

-

The use of an aqueous medium is both economical and effective for this transformation.

-

Potassium bromide is used to form the tribromide ion (Br₃⁻) in situ, which is a milder and more selective brominating agent than elemental bromine, helping to control over-bromination.

-

Maintaining the temperature at or below 20°C during bromine addition is crucial to prevent the formation of di-substituted byproducts like 3,5-dibromo-2-pyridone.[5]

Part 2: O-Trifluoromethoxylation of 3-Bromo-2-hydroxypyridine

The introduction of the trifluoromethoxy group onto a heteroaromatic alcohol is a challenging transformation. Direct O-trifluoromethylation of phenoxides or pyridones with reagents like trifluoromethyl iodide (CF₃I) is often inefficient due to competing side reactions. Modern methods often employ electrophilic trifluoromethoxylating reagents under mild conditions. A plausible approach involves the use of a hypervalent iodine reagent, such as the Togni reagent, or other recently developed trifluoromethoxylation protocols.

Experimental Protocol: Trifluoromethoxylation

This protocol is a generalized procedure based on modern trifluoromethoxylation methods for heteroaromatic systems.[6]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-hydroxypyridine (1.0 eq.), a suitable base (e.g., potassium carbonate, 2.0 eq.), and a copper(I) or other transition metal catalyst (0.1 eq.).

-

Solvent and Reagent Addition: Add a dry, aprotic solvent such as acetonitrile or DMF. To this stirred suspension, add the electrophilic trifluoromethoxylating reagent (e.g., an S-(trifluoromethyl)diarylsulfonium salt or similar, 1.5 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100°C. The optimal temperature will depend on the specific trifluoromethoxylating reagent used.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of trifluoromethyl pyridine [huimengchem.cn]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

structural analysis of 3-bromo-2-(trifluoromethoxy)pyridine

An In-depth Technical Guide to the Structural Analysis of 3-Bromo-2-(trifluoromethoxy)pyridine

Abstract

The strategic incorporation of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical development. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character that makes it a highly sought-after substituent. This guide provides a comprehensive technical overview of the , a valuable and versatile building block. This document moves beyond a simple recitation of data, offering a deep dive into the causality behind analytical techniques and experimental design. We present a multi-faceted approach to structural elucidation, combining spectroscopic analysis, a plausible synthetic pathway, and a framework for computational investigation. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's structural and electronic properties.

Introduction: The Significance of Trifluoromethoxylated Pyridines

The pyridine ring is a privileged scaffold, ubiquitous in pharmaceuticals and agrochemicals. Its functionalization allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. When substituted with a trifluoromethoxy (-OCF₃) group, the resulting compound gains several advantageous characteristics. Unlike the analogous methoxy (-OCH₃) group, the OCF₃ moiety is strongly electron-withdrawing and significantly more lipophilic, which can enhance membrane permeability and improve metabolic stability by blocking potential sites of oxidation.

The presence of a bromine atom at the 3-position of 2-(trifluoromethoxy)pyridine further enhances its utility, providing a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual functionalization makes this compound an ideal starting material for constructing complex molecular architectures and performing late-stage diversification in discovery campaigns.

This guide outlines the critical steps and analytical logic required to confirm the structure and understand the electronic nature of this compound.

Molecular and Physicochemical Properties

A precise experimental characterization of this compound is not extensively documented in public literature. The following table consolidates known data with predicted values derived from established computational models and analysis of close structural analogues. These values provide a reliable baseline for experimental work.

| Property | Value / Predicted Value | Source / Basis |

| Molecular Formula | C₆H₃BrF₃NO | PubChemLite[1] |

| Molecular Weight | 241.99 g/mol | Calculated |

| Monoisotopic Mass | 240.93501 Da | PubChemLite[1] |

| Physical Form | Solid or Liquid | Inferred |

| Boiling Point | ~215-225 °C | Estimated based on analogues[2] |

| logP (predicted) | 3.1 | PubChemLite[1] |

| SMILES | C1=CC(=C(N=C1)OC(F)(F)F)Br | PubChemLite[1] |

| InChIKey | PRYCOFLBUSTFMV-UHFFFAOYSA-N | PubChemLite[1] |

Synthesis and Functionalization

The synthesis of trifluoromethoxylated heteroarenes presents a significant challenge due to the nature of the O-CF₃ bond formation. A direct Sₙ2-type reaction with a phenoxide equivalent is not feasible. Modern methods often rely on electrophilic trifluoromethylating agents. Based on recent advancements in the trifluoromethoxylation of pyridines, a plausible and robust synthetic route is proposed.

Proposed Synthetic Workflow

The synthesis leverages a multi-step sequence starting from a suitable nitropyridine precursor, as direct trifluoromethoxylation of 3-bromopyridine-2-ol can be challenging.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a proposed methodology based on established literature for similar compounds and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize this compound from N-(3-bromopyridin-2-yl)hydroxylamine.

Step 1: Protection of the Hydroxylamine

-

Dissolve N-(3-bromopyridin-2-yl)hydroxylamine (1.0 eq) in dichloromethane (DCM, 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected hydroxylamine, which can often be used without further purification.

Step 2: O-Trifluoromethylation and Migration

-

Dissolve the protected hydroxylamine from Step 1 (1.0 eq) in anhydrous DCM (0.03 M).

-

Add 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent I, 1.5 eq).

-

Stir the reaction at room temperature for 12-16 hours. The O-trifluoromethylation is often inefficient at room temperature and may require gentle heating.

-

Monitor the formation of the O-trifluoromethylated intermediate by LC-MS.

-

Once the intermediate is formed, carefully remove the DCM solvent in vacuo.

-

Add nitromethane (MeNO₂) to the residue and heat the mixture to 80 °C for 2-4 hours to induce the thermal OCF₃-migration.

-

Cool the reaction mixture and purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the final product, this compound.

Spectroscopic and Spectrometric Structural Elucidation

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of the molecule.

The pyridine ring contains three aromatic protons. Their expected chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The -OCF₃ group is strongly electron-withdrawing, and the bromine atom also exerts an inductive withdrawing effect.

-

H6 (proton adjacent to Nitrogen): Expected to be the most downfield signal (~8.2-8.4 ppm) due to its proximity to the electronegative nitrogen. It should appear as a doublet of doublets (dd).

-

H4 (proton para to Nitrogen): Expected in the range of ~7.8-8.0 ppm. It should also appear as a doublet of doublets (dd).

-

H5 (proton between H4 and H6): Expected to be the most upfield of the three (~7.2-7.4 ppm) and will appear as a doublet of doublets (dd).

Six distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

-

C2 (bearing the -OCF₃ group): Highly deshielded, expected around ~155-160 ppm. The signal may show a slight quartet splitting due to coupling with the fluorine atoms (²J_CF).

-

C-Br (C3): The signal for the carbon attached to bromine is expected to be significantly more upfield, likely in the ~110-115 ppm range.

-

Pyridine Carbons (C4, C5, C6): These will appear in the typical aromatic region for pyridines, from ~120 to 150 ppm.

-

-OCF₃ Carbon: This carbon will exhibit a characteristic large quartet splitting due to the one-bond coupling to the three fluorine atoms (¹J_CF ≈ 250-260 Hz) and will appear around 120 ppm.

¹⁹F NMR is a critical tool for confirming the presence and integrity of the trifluoromethoxy group.

-

A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

The chemical shift is anticipated to be in the range of -58 to -65 ppm (relative to CFCl₃).[3][4] This region is characteristic of the trifluoromethoxy group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed: one for the molecule containing ⁷⁹Br (m/z ≈ 241) and one for the molecule containing ⁸¹Br (m/z ≈ 243). This 1:1 isotopic pattern is a definitive signature for the presence of a single bromine atom.

-

Key Fragments: Expected fragmentation includes the loss of the -OCF₃ group (resulting in a bromopyridinyl cation) and the loss of a bromine radical.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 241 / 243 | Molecular ion with ⁷⁹Br / ⁸¹Br |

| [M - F]⁺ | 222 / 224 | Loss of a fluorine radical |

| [M - CF₃]⁺ | 172 / 174 | Loss of a trifluoromethyl radical |

| [C₅H₃BrN]⁺ | 156 / 158 | Loss of the OCF₃ radical |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C-F Stretching: Strong, characteristic absorption bands are expected in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations of the -OCF₃ group.

-

C-O Stretching: A strong band for the aryl-O ether stretch will appear around 1250-1300 cm⁻¹.

-

Pyridine Ring Vibrations: Multiple sharp bands between 1400-1600 cm⁻¹ correspond to the C=C and C=N stretching vibrations of the aromatic ring.

-

C-Br Stretching: A weaker absorption is expected in the fingerprint region, typically around 500-650 cm⁻¹.

Computational Structural Analysis

To gain deeper insight into the molecule's electronic structure, geometry, and reactivity, Density Functional Theory (DFT) calculations are highly recommended. A well-established computational protocol provides reliable predictions that complement experimental data.[5][6]

Proposed Computational Workflow

Caption: A standard workflow for the computational analysis of the target molecule.

Key Insights from DFT

-

Optimized Geometry: DFT calculations can provide precise bond lengths and angles, revealing any steric strain or distortion from ideal geometry. The orientation of the -OCF₃ group relative to the pyridine ring is of particular interest.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap (E_gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution. It will highlight the electron-deficient regions (blue) around the protons and the electron-rich regions (red/yellow) near the nitrogen atom and the oxygen of the trifluoromethoxy group, predicting sites for electrophilic and nucleophilic attack, respectively.

Safety and Handling

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The requires a synergistic combination of modern analytical techniques. While direct experimental data is sparse, a robust and reliable structural hypothesis can be built through the careful interpretation of NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy, guided by data from close structural analogues and validated through computational modeling. The unique electronic properties conferred by the trifluoromethoxy and bromo substituents make this compound a highly valuable building block for future discovery, and the analytical framework presented here provides a comprehensive guide for its characterization.

References

-

PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H3BrF3NO). Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 3-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Ishii, A., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 139-148. Retrieved from [Link]

-

Prakash, G. K. S., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7290-7295. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-2-(trifluoromethyl)pyridine (C6H3BrF3N). Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-2-ethoxypyridine. Retrieved from [Link]

-

Verba, R., et al. (2016). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 138(14), 4913–4922. Retrieved from [Link]

-

Al-Buriahi, M. S., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2639. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C6H3BrF3NO) [pubchemlite.lcsb.uni.lu]

- 2. chem-casts.com [chem-casts.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 3-bromo-2-(trifluoromethoxy)pyridine: Focusing on Key Intermediates

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to enhance metabolic stability, membrane permeability, and binding affinity. When appended to a pyridine scaffold, a privileged heterocycle in medicinal chemistry, the resulting compounds are of significant interest. This guide provides an in-depth technical overview of the synthetic pathways to 3-bromo-2-(trifluoromethoxy)pyridine, with a special focus on the preparation and handling of its crucial intermediates.

The Strategic Importance of Key Intermediates

The synthesis of this compound is not a trivial one-step process. It necessitates a multi-step approach where the careful selection and synthesis of key intermediates are paramount to the overall success of the campaign. The two primary intermediates that pave the way for the final product are 3-bromo-2-chloropyridine and 3-bromo-2-hydroxypyridine . The choice between these two intermediates dictates the subsequent strategy for introducing the trifluoromethoxy group.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a branching pathway, starting from readily available pyridine derivatives and converging at the final trifluoromethoxylation step. The choice of the pathway often depends on the availability of starting materials, scalability, and the specific challenges associated with the trifluoromethoxylation reaction.

Caption: Decision workflow for selecting the key intermediate.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful preparation of key intermediates, primarily 3-bromo-2-chloropyridine and 3-bromo-2-hydroxypyridine. The choice of intermediate is intrinsically linked to the intended trifluoromethoxylation strategy. A thorough understanding of the reactivity of these intermediates and the available trifluoromethoxylation methodologies is essential for any researcher or drug development professional working in this area. The protocols and data presented in this guide provide a solid foundation for the synthesis of this valuable fluorinated pyridine derivative.

References

-

ChemBK. (2024, April 9). 2-Chloro-3-Bromo-5-Hydroxypyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Retrieved from [Link]

-

PrepChem.com. Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google Patents. (2015). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.

-

Chemical Science (RSC Publishing). (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Organic Syntheses. 2-bromopyridine. Retrieved from [Link]

- Google Patents. (1974). Process for the production of 2-amino-3-hydroxypyridine derivatives.

-

ChemBK. (2024, April 9). 3-Bromo-2-hydroxypyridine. Retrieved from [Link]

- Google Patents. (2014). Synthetic method for 3-bromopyridine.

- Google Patents. (2015). Synthetic method of 3-bromopyridine.

-

PrepChem.com. Preparation of 2-bromopyridine. Retrieved from [Link]

-

PubChem. 3-Bromo-2-hydroxypyridine. Retrieved from [Link]

-

ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Retrieved from [Link]

-

PubChemLite. This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-3-chloropyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

- Google Patents. (2015). Preparation method of 2-methyl-3-bromopyridine.

-

ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]

-

Chemical Science (RSC Publishing). (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]

-

NIH. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]

-

ResearchGate. A Practical Synthetic Route to Benzofuro[2,3-b]pyridine and Trifluoromethyl-α-carbolines. Retrieved from [Link]

-

PubChem. 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

ResearchGate. Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]

-

ResearchGate. Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Retrieved from [Link]

Provisional Safety and Handling Guide for 3-bromo-2-(trifluoromethoxy)pyridine

Section 1: Chemical Identification and Overview

-

Chemical Name: 3-bromo-2-(trifluoromethoxy)pyridine

-

Molecular Formula: C₆H₃BrF₃NO[2]

-

Molecular Weight: 257.99 g/mol

-

Structure:

-

Synonyms: No common synonyms are widely recognized.

-

Intended Use: For use in laboratory research and chemical synthesis.[1]

Section 2: Hazard Identification and Classification (Provisional)

Based on the hazard profiles of analogous compounds such as other bromo- and trifluoromethyl-substituted pyridines, this compound is anticipated to possess the following hazards.

Potential GHS Hazard Classifications:

-

Acute Toxicity, Oral (Category 3 or 4): Many related pyridine derivatives are harmful or toxic if swallowed.[3][4]

-

Skin Corrosion/Irritation (Category 2): Expected to cause skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 2): Likely to cause serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]

Anticipated GHS Label Elements:

-

Pictograms:

-

Skull and crossbones (GHS06) - for acute toxicity

-

Exclamation mark (GHS07) - for skin/eye irritation and respiratory irritation

-

-

Signal Word: Danger or Warning

-

Potential Hazard Statements:

-

H301/H302: Toxic or Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Section 3: Physical and Chemical Properties (Estimated)

The following table summarizes the estimated physical and chemical properties of this compound, based on data from structurally related compounds.

| Property | Estimated Value/Information | Source of Analogy |

| Appearance | Colorless to light yellow liquid or solid | General observation for similar compounds |

| Odor | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Solubility | Insoluble in water, soluble in common organic solvents | General property of similar organic compounds |

| Vapor Pressure | No data available | |

| Density | No data available |

Section 4: Safe Handling and Storage

Given the anticipated hazards, the following handling and storage procedures are recommended to minimize exposure and ensure laboratory safety.

4.1 Engineering Controls:

-

Work should be conducted in a well-ventilated chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

4.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Skin Protection:

-

Wear a flame-retardant laboratory coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is likely, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

4.3 Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

4.4 Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Section 5: First-Aid Measures (Provisional)

In the event of exposure, the following first-aid measures should be taken immediately.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Section 6: Accidental Release and Spill Management

A workflow for managing an accidental spill is outlined below.

Sources

Methodological & Application

The Strategic Role of 3-Bromo-2-(trifluoromethoxy)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Trifluoromethoxy Group as a Privileged Moiety in Drug Discovery

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique physicochemical properties that can profoundly enhance the druglikeness of a molecule. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a distinct combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing character, all of which can be leveraged to optimize a drug candidate's pharmacokinetic and pharmacodynamic profile.[1]

The introduction of a trifluoromethoxy group can lead to improved membrane permeability, enhanced binding affinity to biological targets, and reduced susceptibility to metabolic degradation by cytochrome P450 enzymes.[1] This is attributed to the strong carbon-fluorine bonds and the orthogonal orientation of the -OCF₃ group relative to an aromatic ring, which can provide additional beneficial interactions within a protein's binding pocket.

This guide focuses on the utility of a key building block, 3-bromo-2-(trifluoromethoxy)pyridine , a versatile reagent that serves as a gateway to a diverse array of complex molecules of medicinal interest. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino substituents. The pyridine core itself is a prevalent scaffold in numerous FDA-approved drugs, and its combination with the trifluoromethoxy group makes this building block particularly valuable for the synthesis of novel therapeutic agents.

Physicochemical Properties and Synthetic Utility

This compound is a functionalized pyridine derivative that combines the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a bromo-substituted heteroaromatic ring. The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethoxy group activates the C-Br bond towards oxidative addition in palladium-catalyzed reactions, making it an excellent substrate for a range of cross-coupling methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₃NO | PubChem |

| Molecular Weight | 240.99 g/mol | PubChem |

| Appearance | Liquid/Solid | Commercial Suppliers |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| LogP (calculated) | 2.5 - 3.0 | Commercial Suppliers |

The strategic placement of the bromine atom at the 3-position allows for the introduction of various substituents, leading to the creation of diverse chemical libraries for high-throughput screening. The resulting 2-(trifluoromethoxy)pyridine scaffold is a key feature in a number of patented compounds with potential therapeutic applications.

Core Applications in Medicinal Chemistry

The primary utility of this compound lies in its application as a versatile intermediate in the synthesis of complex organic molecules, particularly in the context of drug discovery programs targeting a wide range of diseases. Its ability to participate in various cross-coupling reactions allows for the construction of key pharmacophoric elements.

Diagram 1: Synthetic Pathways Utilizing this compound

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar bromopyridine substrates and should be considered as a starting point for optimization.[2][3] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.

Diagram 2: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 equiv)

-

Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like XPhos Pd G3, 1-3 mol%)[2]

-

Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (and ligand, if not using a pre-catalyst) to the flask.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.